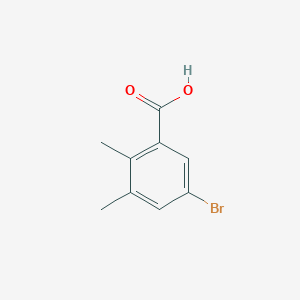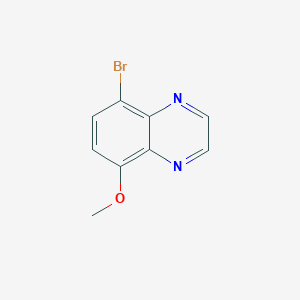
5-bromo-8-methoxyquinoxaline
Übersicht
Beschreibung
5-bromo-8-methoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse pharmacological properties and are used in various fields such as medicine, agriculture, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-8-methoxyquinoxaline typically involves the bromination and methoxylation of quinoxaline. One common method is the halogenation of quinoxaline using bromine in glacial acetic acid, resulting in the formation of the 5-bromo derivative. The methoxylation can be achieved by reacting the brominated quinoxaline with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-8-methoxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxalines, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-bromo-8-methoxyquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-bromo-8-methoxyquinoxaline involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can interact with receptors and proteins involved in microbial growth, contributing to its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
5-bromo-8-methoxyquinoxaline can be compared with other quinoxaline derivatives such as:
2-substituted quinoxalines: These compounds also exhibit antiproliferative activity against cancer cells but may have different substitution patterns and functional groups.
Quinoxaline N-oxides: These derivatives are known for their oxidative properties and are used in various chemical reactions.
Quinoxaline sulfonamides: These compounds combine the quinoxaline moiety with sulfonamide groups, enhancing their antimicrobial and anti-inflammatory activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Eigenschaften
IUPAC Name |
5-bromo-8-methoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-3-2-6(10)8-9(7)12-5-4-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLVNUMVYWWYQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



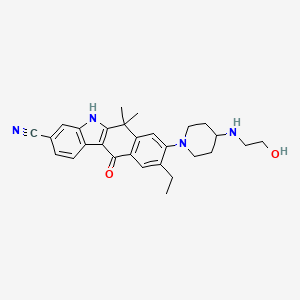
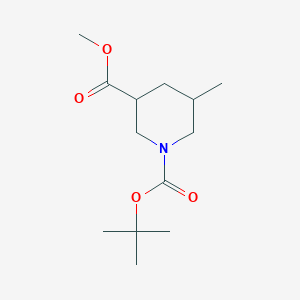
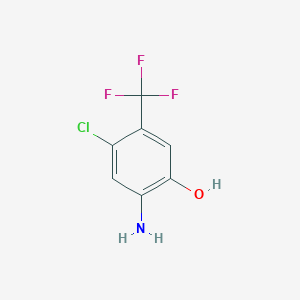


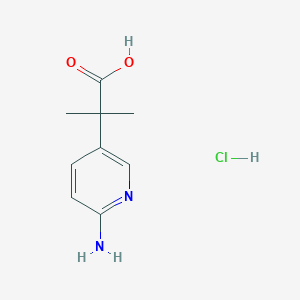
![cis-2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1375387.png)
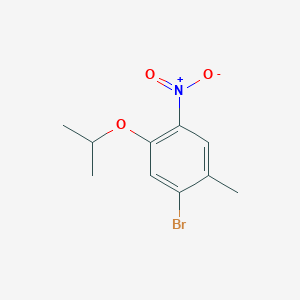
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)
